Cas no 2034227-69-3 (3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide)
![3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide structure](https://www.kuujia.com/scimg/cas/2034227-69-3x500.png)
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- 3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
- 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
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- Inchi: 1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24)
- InChI Key: BVKQRQVSGHPUQT-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(NCC1C=CN=C(C2C=NN(C)C=2)C=1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 439
- Topological Polar Surface Area: 59.8
- XLogP3: 1.8
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-5783-10mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-50mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-20μmol |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-75mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-10μmol |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-40mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-5mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-2μmol |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-2mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-5783-3mg |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034227-69-3 | 3mg |
$63.0 | 2023-09-08 |
3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
Professional Introduction to Compound with CAS No. 2034227-69-3 and Product Name: 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
Compound with the CAS number 2034227-69-3 and the product name 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and pyrazole moieties in its molecular framework imparts distinct pharmacological attributes, making it a promising candidate for further exploration.
The molecular structure of 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is meticulously designed to optimize biological activity. The 3,4-difluorobenzamide core segment is well-known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This is complemented by the 1-methyl-1H-pyrazol-4-yl substituent, which has been shown to modulate receptor interactions effectively. Such structural features are particularly relevant in the context of developing novel therapeutic agents that target complex biological pathways.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of this compound. Studies utilizing molecular docking simulations have revealed that 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide exhibits high binding affinity to several key enzymes and receptors implicated in various diseases. These findings align with the growing body of evidence suggesting that fluoro-substituted compounds can significantly improve drug efficacy and selectivity.
In the realm of medicinal chemistry, the integration of fluorine atoms into molecular structures has been a transformative approach. The electron-withdrawing nature of fluorine enhances the lipophilicity of compounds, facilitating better membrane penetration and improved bioavailability. Additionally, fluorine atoms can participate in specific interactions with biological targets, leading to enhanced binding stability. The 3,4-difluorobenzamide moiety in this compound exemplifies such benefits, making it a valuable scaffold for drug discovery.
The pyridine ring present in the compound’s structure further contributes to its pharmacological profile. Pyridine derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or even enhancing biological activity. In this case, the 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl group not only introduces additional binding pockets but also influences the overall conformational flexibility of the molecule. This flexibility is crucial for optimizing interactions with biological targets and minimizing off-target effects.
Current research in pharmaceutical sciences emphasizes the importance of multifunctional compounds that can address multiple aspects of disease pathology simultaneously. The unique combination of structural elements in 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide positions it as a potential candidate for such multitargeted drug development strategies. Preliminary studies have suggested that this compound may exhibit inhibitory effects on enzymes involved in inflammation and cell proliferation, two key mechanisms implicated in chronic diseases.
The synthesis of this compound involves a series of well-established organic reactions that highlight its feasibility as a pharmaceutical intermediate. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent preclinical and clinical evaluations. The use of fluorinated reagents has been particularly instrumental in introducing the desired fluoro-substituents at strategic positions within the molecule.
As computational methods continue to evolve, so does our ability to predict and optimize the pharmacological properties of novel compounds like 3,4-difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yllpyridin--{]-methyl}benzamide. Machine learning algorithms have demonstrated remarkable accuracy in identifying promising candidates for further experimental validation. These computational tools are increasingly being integrated into drug discovery pipelines to accelerate the development process.
The potential therapeutic applications of this compound are vast and span across multiple disease areas. Its structural features make it particularly relevant for addressing neurological disorders, where modulation of receptor activity is often required. Additionally, its metabolic stability suggests that it may be suitable for long-term therapeutic use, reducing the need for frequent dosing adjustments.
In conclusion,3,4-difluoro-N-{[2-(1-methyl-lH-pyrazol--{]-methyl}benzamide (CAS No. 20342{7}-69--{]) represents a significant advancement in pharmaceutical chemistry due to its unique structural design and promising pharmacological profile. The integration of fluoro-substituents and pyrazole moieties enhances its biological activity while ensuring metabolic stability and selectivity. Ongoing research continues to uncover new possibilities for this compound’s application across various therapeutic domains, underscoring its importance as a valuable asset in modern drug development efforts.
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